molecular formula C8H7NO B8719756 4-Propynylpyrrole-2-carbaldehyde

4-Propynylpyrrole-2-carbaldehyde

Cat. No.: B8719756
M. Wt: 133.15 g/mol
InChI Key: CGESGUFTJMTQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propynylpyrrole-2-carbaldehyde is a synthetic, hydrophobic pyrrole derivative specifically designed as an unnatural base pair for pioneering research in genetic alphabet expansion . It was developed to function as a specific pairing partner for 9-methylimidazo[(4,5)-b]pyridine (designated as Q) within DNA duplexes . This base pairing system operates through selective hydrophobic and shape-complementary interactions, rather than the traditional hydrogen-bonding rules that govern natural base pairs (A-T and G-C) . The strategic introduction of the propynyl group at the 4-position of the pyrrole-2-carbaldehyde (Pa) core structure enhances the base's hydrophobicity and stacking stability within the DNA helix . In application, this compound is critical for the site-specific incorporation of novel functionality into nucleic acids. When used as a triphosphate substrate (dPa'TP) opposite Q in a DNA template, it is efficiently incorporated by DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I . This system enables the PCR amplification of DNA containing the unnatural base pair and serves as a template for the site-specific incorporation of base analog substrates, such as biotinylated nucleotides, into RNA via transcription with T7 RNA polymerase . The primary research value of this compound lies in its contribution to creating DNA and RNA molecules with increased functionality, providing scientists with a tool to install unique chemical handles, probes, or modifications at precise locations within a nucleic acid sequence for advanced biochemical and biotechnological applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-prop-1-ynyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H7NO/c1-2-3-7-4-8(6-10)9-5-7/h4-6,9H,1H3

InChI Key

CGESGUFTJMTQFN-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CNC(=C1)C=O

Origin of Product

United States

Contextualization of Multifunctionalized Pyrrole Chemistry in Contemporary Organic Synthesis

Pyrroles, five-membered aromatic heterocyclic compounds containing a nitrogen atom, are fundamental scaffolds in organic chemistry. lucp.netnumberanalytics.com Their electron-rich nature makes them susceptible to electrophilic substitution, providing a basis for a wide variety of functionalization strategies. numberanalytics.com In contemporary organic synthesis, the focus has shifted towards the creation of multifunctionalized pyrroles, where multiple, distinct reactive sites are installed on the pyrrole (B145914) core. This approach allows for selective and sequential chemical modifications, enabling the efficient construction of complex molecular architectures. These functionalized pyrroles are key components in pharmaceuticals, agrochemicals, and organic electronic materials. numberanalytics.com

Significance of 4 Propynylpyrrole 2 Carbaldehyde As a Versatile Synthetic Scaffold

4-Propynylpyrrole-2-carbaldehyde stands out as a particularly valuable multifunctionalized pyrrole (B145914). This compound incorporates two highly reactive functional groups: an aldehyde at the 2-position and a propynyl (B12738560) group at the 4-position. The aldehyde group is a versatile handle for various transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The terminal alkyne of the propynyl group is amenable to a rich variety of reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed transformations. This dual functionality makes this compound a powerful building block for the synthesis of diverse and complex molecules. For instance, it has been explored as an unnatural hydrophobic base in the development of novel base pairs for the expansion of the genetic alphabet. nih.govresearchgate.net

Reactivity and Derivatization Chemistry of 4 Propynylpyrrole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting various molecular properties.

DFT calculations can be used to predict the lowest energy conformation of the molecule. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data obtained from X-ray crystallography, if available.

DFT methods can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with the experimental spectra can aid in the assignment of signals and provide confidence in the structural elucidation.

Molecular Orbital Analysis

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and electronic properties of 4-propynylpyrrole-2-carbaldehyde. The energy gap between the HOMO and LUMO is an indicator of the molecule's electronic excitability and chemical reactivity. These calculations can help in understanding the molecule's potential as a building block in the synthesis of more complex structures, such as porphyrins or pharmaceuticals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the elucidation of the molecular framework of this compound, providing precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial data on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal correlations between the two adjacent protons on the pyrrole (B145914) ring (H-3 and H-5), confirming their neighboring positions. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It is a highly sensitive technique used to assign each carbon atom that is bonded to a proton. sdsu.edu For the subject compound, HSQC would show cross-peaks connecting the aldehyde proton to the carbonyl carbon, the pyrrole protons to their respective ring carbons, and the methylene (B1212753) and acetylenic protons of the propargyl group to their corresponding carbons.

An illustrative table of expected HMBC correlations for this compound is provided below.

Table 1: Expected HMBC Correlations for this compound This table presents theoretically predicted correlations for structural elucidation.

Proton (¹H) Correlated Carbons (¹³C) (2-3 bonds away) Structural Information Confirmed
Aldehyde H C-2, C-3 Aldehyde group attached to C-2
Pyrrole H-3 C-2, C-4, C-5, Aldehyde C Connectivity around the pyrrole ring
Pyrrole H-5 C-3, C-4, Propargyl CH₂ Connectivity around the pyrrole ring
Propargyl CH₂ C-4, C-5, Propargyl C≡CH Propargyl group attached to C-4

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. ipb.pt In a rigid molecule like this, NOESY could show a correlation between the aldehyde proton and the H-3 proton on the pyrrole ring, providing information about the preferred conformation of the aldehyde group relative to the ring.

Advanced NMR Applications (e.g., Solid-State NMR, Diffusion-Ordered Spectroscopy, Dynamic NMR)

Solid-State NMR (ssNMR): While solution-state NMR characterizes the molecule in a solvent, ssNMR provides insights into its structure and intermolecular interactions in the solid phase. rsc.org For nitrogen-containing heterocycles, ssNMR can be particularly useful for studying hydrogen bonding involving the pyrrole N-H group. nih.govrsc.org This technique would help determine if this compound forms dimers or other ordered structures in its crystalline form.

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. ox.ac.ukucsb.edu For a purified sample of this compound, a DOSY experiment would show all proton signals aligned in a single row, confirming that they all belong to a single molecular species of a consistent size and shape in solution. acs.orgresearchgate.net

Dynamic NMR (D-NMR): This technique is used to study dynamic processes, such as conformational changes. For this compound, variable-temperature NMR experiments could be employed to investigate the rotational barrier around the single bond connecting the aldehyde group to the pyrrole ring.

Isotopic Labeling Strategies for NMR Signal Assignment and Mechanistic Studies

Isotopic labeling involves replacing an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.org This technique is a powerful tool for unambiguously assigning NMR signals and tracing reaction pathways.

For this compound, selective ¹³C labeling of the carbonyl carbon would allow for its unequivocal identification in the ¹³C NMR spectrum. Similarly, uniform or selective ¹⁵N labeling would facilitate direct observation of the pyrrole nitrogen via ¹⁵N NMR spectroscopy, which provides valuable information about its electronic environment. nih.gov While ¹⁴N has a nuclear spin, its signals are often very broad due to quadrupolar interactions, making ¹⁵N (spin-1/2) the preferred isotope for high-resolution NMR. stackexchange.com Isotopic enrichment is particularly crucial for complex molecules to enable high-sensitivity magnetic resonance experiments. nih.govsigmaaldrich.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high accuracy (typically to four or more decimal places). fiveable.melibretexts.org This precision allows for the determination of the exact elemental formula of a compound from its molecular ion peak. colorado.eduacs.org For this compound, HRMS would be used to confirm its molecular formula, C₈H₇NO. researchgate.net

Table 2: HRMS Data for this compound This table shows the calculated exact mass used for elemental composition confirmation.

Molecular Formula Calculated Monoisotopic Mass (Da) Technique

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern serves as a molecular fingerprint. nih.govpcom.edubund.de

For this compound, a plausible fragmentation pathway would involve initial loss of a neutral carbon monoxide (CO) molecule (28 Da) from the aldehyde group, a characteristic fragmentation for aromatic aldehydes. Further fragmentation could involve the propargyl group. nih.govnist.gov Analyzing these pathways helps confirm the connectivity of the functional groups. This technique is also invaluable for differentiating between isomers, as structurally different but isobaric compounds (having the same nominal mass) will almost always produce distinct MS/MS fragmentation patterns. shimadzu.com

Table 3: Predicted MS/MS Fragmentation of [C₈H₇NO + H]⁺ This table outlines plausible fragmentation pathways for structural analysis.

Parent Ion m/z Fragment Ion m/z Neutral Loss Inferred Fragment Structure
134.0600 106.0651 CO (28.0103) [4-Propynylpyrrole + H]⁺
134.0600 95.0495 C₃H₃ (39.0233) [Pyrrole-2-carbaldehyde + H]⁺

Vibrational Spectroscopies: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups within a molecule and probing its structural details. youtube.comfrontiersin.org They are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com An FT-IR spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, key characteristic absorption bands are expected for the N-H group of the pyrrole ring, the C=O of the aldehyde, and the C≡C and ≡C-H bonds of the propynyl (B12738560) group. Studies on the parent compound, pyrrole-2-carbaldehyde, show that the relative orientation of the aldehyde group can influence vibrational frequencies, particularly those of the N-H and C=O stretches, due to potential intramolecular hydrogen bonding. nih.govnih.govaip.org

The expected FT-IR vibrational frequencies for the principal functional groups in this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Pyrrole N-HStretching3400 - 3200Medium
Terminal Alkyne ≡C-HStretching3350 - 3250Sharp, Strong
Aldehyde C-HStretching2900 - 2800 and 2800 - 2700Medium to Weak
Alkyne C≡CStretching2150 - 2100Weak to Medium
Aldehyde C=OStretching1700 - 1660Strong
Pyrrole Ring C=CStretching1600 - 1450Medium to Strong

This table presents generalized expected frequency ranges. Specific values for this compound would require experimental measurement.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). nih.gov A vibrational mode is Raman-active if it involves a change in the molecule's polarizability. nih.gov While FT-IR is excellent for detecting polar functional groups like C=O and N-H, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy is exceptionally useful for:

Identifying the C≡C Bond: The alkyne triple bond, being a relatively non-polar and symmetric moiety, often produces a strong and sharp signal in the Raman spectrum, which may be weak in the IR spectrum. researchgate.net

Analyzing the Pyrrole Ring: The symmetric breathing modes of the pyrrole ring are also typically strong in Raman spectra, providing structural information about the heterocyclic core. nih.gov

Solid-State Analysis: Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it ideal for analyzing solid-state samples, including the study of different polymorphic forms where subtle changes in the crystal lattice can lead to observable shifts in the Raman bands. frontiersin.org

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Pyrrole N-HStretching3400 - 3200Weak
Terminal Alkyne ≡C-HStretching3350 - 3250Medium
Alkyne C≡CStretching2150 - 2100Strong
Aldehyde C=OStretching1700 - 1660Weak to Medium
Pyrrole RingRing Breathing/Stretching1600 - 1300Strong

This table presents generalized expected Raman shifts. Specific values for this compound would require experimental measurement.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is the "gold standard" for molecular structure determination. nih.gov The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.com

For this compound, a successful SCXRD analysis would yield:

Unambiguous Bond Connectivity: Confirming the molecular constitution.

Precise Molecular Geometry: Providing accurate data on all bond lengths and angles.

Conformation in the Solid State: Revealing the specific conformation (e.g., the dihedral angle between the pyrrole ring and the aldehyde) adopted by the molecule in the crystal.

Supramolecular Structure: Elucidating the intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H and C=O groups) and π-π stacking, that govern the crystal packing. mdpi.com

This technique is also invaluable for characterizing co-crystals of this compound, where it can reveal the specific interactions between the compound and a co-former molecule within the crystal lattice.

While SCXRD requires a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. nih.gov The technique provides a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. rigaku.com PXRD is a crucial tool in pharmaceutical and materials science for studying solid-state properties. cambridge.org

The applications of PXRD for this compound include:

Phase Identification: The PXRD pattern of a newly synthesized batch can be compared to a reference pattern (either from a known standard or calculated from a single crystal structure) to confirm its identity and phase purity. rigaku.com

Polymorphism Characterization: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. nih.gov Each polymorph of this compound would produce a distinct PXRD pattern, allowing for their identification and differentiation. cambridge.orgrigaku.com PXRD is the primary technique used for screening and identifying different polymorphic forms. rigaku.com

Distinguishing Crystalline from Amorphous Solids: Crystalline materials produce sharp diffraction peaks, whereas amorphous materials, lacking long-range order, produce a broad, diffuse halo. PXRD can therefore be used to determine the degree of crystallinity in a sample of this compound. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state arrangement of this compound is dictated by a network of intermolecular interactions, which collectively determine the crystal packing and the formation of supramolecular assemblies. A detailed analysis of its crystal structure, typically obtained through single-crystal X-ray diffraction, would reveal the specific nature and geometry of these interactions.

The primary intermolecular force expected to govern the supramolecular assembly is hydrogen bonding. The pyrrole ring contains an N-H group, which can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group can serve as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. For instance, in the solid state of the related compound pyrrole-2-carbaldehyde isonicotinoylhydrazone, intermolecular hydrogen bonds play a decisive role in the formation of the crystal structures. nih.gov

A hypothetical representation of potential intermolecular interactions in the solid state of this compound is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Geometry
N-H···OPyrrole N-HCarbaldehyde C=O2.8 - 3.2Linear to slightly bent
C-H···OPyrrole C-HCarbaldehyde C=O3.0 - 3.5Variable
C-H···πPropynyl C-HPyrrole ring3.2 - 3.8T-shaped or parallel-displaced
π-π stackingPyrrole ringPyrrole ring3.3 - 3.8Parallel-displaced or sandwich

Electronic Absorption and Emission Spectroscopies for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical behavior of this compound. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions within the pyrrole-2-carbaldehyde chromophore. The spectrum is expected to exhibit absorption bands corresponding to both π→π* and n→π* transitions. masterorganicchemistry.com

The high-energy absorption bands, typically observed in the shorter wavelength region of the UV spectrum, are assigned to π→π* transitions. These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are generally of high intensity (large molar absorptivity, ε). The extended conjugation provided by the pyrrole ring and the carbaldehyde group contributes to the position of these bands. The presence of the 4-propynyl group may cause a slight red-shift (bathochromic shift) of these transitions compared to the unsubstituted pyrrole-2-carbaldehyde.

A lower energy, and typically much weaker, absorption band corresponding to an n→π* transition is also anticipated. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. The position and intensity of this band are sensitive to the solvent polarity.

A representative, hypothetical UV-Visible absorption data for this compound in a non-polar solvent is provided below.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Hexane~285~15,000π→π
Hexane~340~300n→π

Fluorescence and Phosphorescence Spectroscopy for Luminescence Studies

Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: While many simple pyrrole derivatives are weakly fluorescent, the extended conjugation in this compound may enhance its emissive properties. Fluorescence occurs from the lowest excited singlet state (S₁) to the ground singlet state (S₀) and is a relatively fast process. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The quantum yield of fluorescence (Φf), which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process.

Phosphorescence: Intersystem crossing from the excited singlet state (S₁) to an excited triplet state (T₁) can occur, followed by radiative decay from T₁ to the ground state S₀, a process known as phosphorescence. Phosphorescence is a spin-forbidden transition, resulting in a much longer lifetime compared to fluorescence. Purely organic compounds often exhibit phosphorescence at low temperatures or in rigid matrices to minimize non-radiative decay pathways. Some pyrrole derivatives have been shown to exhibit aggregation-induced phosphorescence. masterorganicchemistry.comnih.gov

Hypothetical luminescence data for this compound is summarized in the following table.

Emission Typeλem (nm)LifetimeQuantum Yield (Φ)Conditions
Fluorescence~420NanosecondsLow to moderateRoom temperature in solution
Phosphorescence~550Microseconds to secondsVariable77 K in a frozen matrix

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. wikipedia.org Since this compound itself is achiral, it will not exhibit a CD or ORD spectrum. However, the introduction of a chiral center would render the molecule optically active and amenable to analysis by these techniques.

For a hypothetical chiral derivative, such as one functionalized with a chiral auxiliary, CD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. This results in positive or negative Cotton effects in the regions of the chromophore's electronic absorptions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers and the conformation of the molecule.

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of plane-polarized light. wikipedia.org An ORD spectrum displays a plain curve in regions where the molecule does not absorb light and shows anomalous dispersion, known as a Cotton effect curve, in the vicinity of an absorption band. CD and ORD are related phenomena and provide complementary information about the stereochemistry of a molecule.

For a hypothetical chiral derivative of this compound, the expected chiroptical data is outlined below.

TechniqueSpectral RegionObservationInformation Obtained
CD SpectroscopyUV-VisiblePositive/Negative Cotton effects corresponding to π→π* and n→π* transitionsAbsolute configuration, conformational analysis
ORD SpectroscopyUV-VisibleAnomalous dispersion curves (Cotton effects) at absorption maximaConfirmation of chirality, relationship to CD spectrum

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Ground State Properties of this compound

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate the optimized geometry, electronic energy, and distribution of electronic charge.

Illustrative Data Table of Expected Ground State Properties (Hypothetical)

Property Expected Value
Dipole Moment ~3-4 D
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV

Conformer Analysis and Potential Energy Surface Mapping

The presence of the carbaldehyde group introduces the possibility of rotational isomers (conformers) around the C-C bond connecting it to the pyrrole ring. A conformer analysis would involve mapping the potential energy surface by systematically rotating this bond.

It is anticipated that two primary planar conformers would exist: one where the aldehyde's carbonyl group is oriented syn to the pyrrole nitrogen and another where it is anti. Computational studies on similar pyrrole-2-carbaldehyde derivatives suggest that the syn conformer is typically more stable due to favorable electronic interactions or weak intramolecular hydrogen bonding. The energy barrier for rotation between these conformers could also be calculated, providing information about their interchangeability at different temperatures.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction and Anisotropic Shielding Analysis

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data to confirm molecular structure.

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The aldehyde proton would be expected to have a significantly downfield shift. The pyrrole ring protons and carbons would exhibit shifts characteristic of their position relative to the electron-withdrawing aldehyde and the propynyl group. Anisotropic shielding analysis could further elucidate the effects of the aromatic ring and the triple bond on the magnetic environment of nearby nuclei.

Illustrative Table of Predicted ¹³C NMR Chemical Shifts (Hypothetical)

Carbon Atom Predicted Chemical Shift (ppm)
C (aldehyde) ~180
C2 (pyrrole) ~135
C3 (pyrrole) ~115
C4 (pyrrole) ~125
C5 (pyrrole) ~120
C (propynyl, attached to ring) ~85
C (propynyl, terminal) ~75

Vibrational Frequency Calculations for IR and Raman Band Assignment

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, the calculated IR and Raman spectra would show characteristic vibrational modes. These would include the C=O stretching frequency of the aldehyde, the N-H stretch of the pyrrole ring, the C≡C stretch of the propynyl group, and various C-H and C-C stretching and bending modes of the aromatic ring. Comparing the computed spectrum with an experimental one would allow for the confident assignment of the observed spectral bands to specific molecular vibrations.

Illustrative Table of Key Predicted Vibrational Frequencies (Hypothetical)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch ~3450
C≡C Stretch ~2150
C=O Stretch ~1680

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction

The photophysical properties of pyrrole derivatives are of significant interest for applications in fluorescent labeling and sensing. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the UV-Vis absorption and fluorescence emission spectra of organic molecules.

Computational studies on PCL suggest that this dual emission arises from the existence of two distinct species in the excited state: a normal excited state and a zwitterionic species formed through excited-state intramolecular proton transfer (ESIPT). nih.gov The presence of the propynyl group at the 4-position in this compound is expected to influence the electronic structure and, consequently, the absorption and emission wavelengths. The electron-withdrawing nature of the aldehyde group and the π-system of the propynyl group can lead to intramolecular charge transfer (ICT) characteristics, which are known to affect the photophysical properties of pyrrole derivatives. researchgate.net

Predictive computational models for the UV-Vis spectra of this compound would likely involve TD-DFT calculations using a suitable functional and basis set. The predicted absorption and emission wavelengths for related pyrrole-2-carbaldehyde derivatives are presented in the table below, based on analogous computational studies.

Table 1: Predicted UV-Vis Absorption and Emission Data for Pyrrole-2-Carbaldehyde Analogs

Compound Method Predicted λ_abs (nm) Predicted λ_em (nm) Reference
Pyrrole-2-carbaldehyde TD-DFT ~290 ~325, ~375 nih.gov
1-Methyl-2-vinylpyrrole AM1//HF/3-21G Not Reported Not Reported asianpubs.org
3-Acetyl-9-n-hexylcarbazole TD-DFT Not Specified Not Specified nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating reaction mechanisms, determining the structures of transition states, and predicting the feasibility of different reaction pathways. For a molecule with multiple reactive sites like this compound, computational studies can offer a detailed understanding of its chemical behavior.

Computational Studies of Aldehyde Reactions and Alkyne Functionalizations

The aldehyde group at the 2-position of the pyrrole ring is a primary site for nucleophilic attack. Computational studies on similar aldehydes can model the reaction pathways of various nucleophiles, such as amines, alcohols, and organometallic reagents. These studies can determine the activation energies for the formation of imines, acetals, and alcohols, respectively.

The propynyl group offers a wealth of possibilities for functionalization, including cycloaddition reactions, Sonogashira coupling, and click chemistry. Theoretical calculations can predict the regioselectivity and stereoselectivity of these reactions, as well as the influence of catalysts. For instance, DFT calculations can be employed to model the mechanism of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-substituted pyrrole, a reaction of significant interest in medicinal chemistry.

A recent study on the oxidative amidation of pyrrole carboxaldehydes to form pyrrole carboxamides revealed the involvement of pyrrole acyl radicals. rsc.org This non-traditional amidation pathway, proceeding under mild conditions with catalytic nBu4NI and TBHP as an oxidant, could be computationally modeled for this compound to understand the stability of the corresponding acyl radical and the reaction kinetics.

Pyrrole Ring Functionalization Mechanisms and Regioselectivity Prediction

The pyrrole ring itself is susceptible to electrophilic substitution. The position of substitution is governed by the electronic nature of the existing substituents. The aldehyde group is deactivating, while the propynyl group's effect is more complex. Computational models can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) by calculating the distribution of electron density and the stability of the Wheland intermediates.

Recent computational work has focused on predicting the site- and regioselectivity of organic reactions, including the functionalization of aromatic heterocycles. nih.gov For 3-substituted pyrroles, a dearomative oxidation has been shown to occur regioselectively at the more hindered position, a phenomenon rationalized by the initial formation of a thianthrenium salt at the less-hindered α-position. nih.gov Similar computational approaches could be applied to predict the regioselectivity of oxidation and other functionalization reactions of this compound.

Reaction Pathway Exploration and Kinetic Isotope Effect Calculations

For more complex transformations, computational methods can be used to explore multiple potential reaction pathways and identify the most energetically favorable route. This involves locating all relevant stationary points on the potential energy surface, including intermediates and transition states.

Kinetic Isotope Effect (KIE) calculations can provide further mechanistic insights by predicting the change in reaction rate upon isotopic substitution at a specific position. For example, in a reaction involving C-H bond cleavage, calculating the KIE for deuterium (B1214612) substitution can help to confirm whether this bond is broken in the rate-determining step. Such calculations would be valuable in studying, for instance, the mechanism of oxidative annulation reactions that can lead to the formation of pyrrole-2-carbaldehyde derivatives. organic-chemistry.orgacs.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

While falling short of clinical predictions, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for exploring the potential interactions of a small molecule like this compound with biological macromolecules. These methods are instrumental in the rational design of molecular probes.

Molecular docking studies can predict the preferred binding orientation and affinity of this compound within the active site of a target protein. Several studies have successfully employed molecular docking to investigate the binding of pyrrole derivatives to various enzymes. For example, pyrrole-2-carbohydrazide derivatives have been docked into the active site of enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. vlifesciences.comderpharmachemica.com Similarly, new pyrrole scaffolds have been evaluated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase through molecular docking. plos.org

Following docking, MD simulations can provide a dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the intermolecular interactions over time. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For instance, MD simulations could be used to study the stability of this compound when bound to a specific protein target, providing insights for the design of more potent and selective probes. Docking studies on pyrrolo[3,2-d]pyrimidine derivatives against EGFR and CDK2 have demonstrated the utility of these approaches in identifying potential inhibitors. nih.gov

Table 2: Representative Molecular Docking Studies on Pyrrole Derivatives

Pyrrole Derivative Class Target Protein Docking Software/Method Key Findings Reference
Oxadiazole-ligated pyrroles Enoyl-ACP (CoA) reductase Not Specified Identification of key structural fragments for binding. nih.gov
Pyrrole-2-carbohydrazides Enoyl ACP reductase GLIDE Rationalization of antimycobacterial activity. vlifesciences.comderpharmachemica.com
Fused 1H-pyrroles EGFR/CDK2 Not Specified Prediction of binding interactions for anticancer activity. nih.gov
Pyrrolo[2,3-d]pyrimidines CDK4 AutoDock Vina Identification of derivatives with high binding affinity. scispace.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Efforts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the properties of new compounds without the need for experimental testing.

For this compound, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition) based on a training set of related pyrrole derivatives with known activities. The model would use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the observed activity.

Similarly, a QSPR model could predict physicochemical properties like solubility, lipophilicity (logP), or chromatographic retention times. Such models are highly beneficial in the early stages of drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis.

QSAR studies have been successfully applied to various classes of pyrrole derivatives. For example, 2D and 3D-QSAR models have been developed for oxadiazole-ligated pyrrole derivatives to identify key structural features for antitubercular activity. nih.gov Another study focused on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors, using QSAR to guide the design of new chemical entities. scispace.com These examples demonstrate the potential of QSAR/QSPR in the computational investigation of this compound and its analogs.

Topological Analysis of Electron Density and Intermolecular Interactions (e.g., AIM, NCI) of this compound

A detailed theoretical and computational analysis of this compound using methods such as the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis is crucial for a fundamental understanding of its chemical behavior. These analyses provide insights into the nature of chemical bonds, the distribution of electron density, and the types of non-covalent interactions that govern the molecule's structure and its interactions with other molecules.

While specific AIM and NCI studies exclusively focused on this compound are not extensively available in the current body of scientific literature, the well-established principles of theoretical chemistry and data from related pyrrole derivatives allow for a robust prediction of its intermolecular interaction profile. The key functional groups present in this compound—the pyrrole ring with its N-H group, the electron-withdrawing aldehyde group, and the propynyl substituent—are all expected to play significant roles in defining its non-covalent interaction landscape.

Expected Intermolecular Interactions and Electron Density Characteristics:

The molecular structure of this compound suggests a rich variety of potential intermolecular interactions. The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group is a primary hydrogen bond acceptor. This donor-acceptor pairing is a common and influential interaction in many organic molecules.

Furthermore, the aromatic pyrrole ring and the triple bond of the propynyl group are capable of participating in π-π stacking and other van der Waals interactions. The introduction of the propynyl group, in particular, is likely to enhance stacking interactions due to its linear geometry and electron-rich π-system.

Studies on related compounds, such as pyrrole-2-carbaldehyde isonicotinoylhydrazone, have demonstrated the decisive role of intermolecular hydrogen bonds in the formation of their crystal structures. researchgate.net In this analogue, the basicity of a nitrogen atom involved in hydrogen bonding was found to be increased by the presence of the pyrrole substituent, a phenomenon that could also influence the hydrogen bonding capacity of this compound. researchgate.net

Topological Analysis Predictions:

A theoretical AIM analysis would likely reveal bond critical points (BCPs) characteristic of these interactions. For the N-H···O hydrogen bonds, the electron density (ρ) at the BCP would be expected to fall within the typical range for moderate hydrogen bonds. The Laplacian of the electron density (∇²ρ) at this point would likely be positive, indicating a depletion of charge, which is characteristic of closed-shell interactions like hydrogen bonds.

NCI analysis, which visualizes non-covalent interactions in real space, would be expected to show distinct regions corresponding to different types of interactions. Hydrogen bonding between the N-H and C=O groups would appear as strong, localized attraction surfaces. Weaker, more delocalized van der Waals interactions, including π-π stacking involving the pyrrole ring and the propynyl group, would also be visualized.

Identification of Key Research Gaps and Emerging Opportunities for 4 Propynylpyrrole 2 Carbaldehyde

Despite the progress in pyrrole (B145914) chemistry, several research gaps and opportunities remain for 4-propynylpyrrole-2-carbaldehyde:

Key Research Gaps:

Scalable and Green Synthesis: While synthetic routes to this compound exist, the development of more scalable, cost-effective, and environmentally benign synthetic methods is crucial for its wider application. lucp.net

Selective Transformations: Developing orthogonal protection and reaction strategies to selectively manipulate the aldehyde and propynyl (B12738560) groups in the presence of each other remains a challenge.

Understanding Structure-Property Relationships: Further investigation is needed to fully understand how the propynyl group influences the electronic and steric properties of the pyrrole ring and its derivatives. nih.gov

Emerging Opportunities:

Medicinal Chemistry: The unique scaffold of this compound can be exploited to synthesize novel compounds with potential therapeutic applications, including as anticancer, antiviral, and antibacterial agents.

Materials Science: The ability of the propynyl group to participate in polymerization and surface modification reactions makes this compound a promising candidate for the development of new conductive polymers, organic light-emitting diodes (OLEDs), and other advanced materials.

Chemical Biology: Its use as an unnatural base pair highlights its potential in the field of synthetic biology and for the development of novel biochemical probes and diagnostic tools. nih.govresearchgate.net

Scope and Objectives of Current and Future Research Directions on 4 Propynylpyrrole 2 Carbaldehyde

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the C-C and C-N bonds that form the pyrrole (B145914) ring and the bond connecting the propynyl group.

A logical retrosynthetic approach would involve two main bond disconnections:

C-C bond of the propynyl group: This disconnection leads to a 4-halopyrrole-2-carbaldehyde and a propynylating agent. This strategy is common for introducing alkynyl groups onto aromatic rings via cross-coupling reactions.

C-N and C-C bonds of the pyrrole ring: This involves breaking down the pyrrole ring itself. This can be envisioned through several classical named reactions for pyrrole synthesis, such as the Paal-Knorr or Knorr synthesis, starting from appropriate acyclic precursors. For instance, a Paal-Knorr approach would retrospectively lead to a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org

A simplified retrosynthetic pathway is shown below:

Scheme 1: Retrosynthetic Analysis of this compound.

graph TD
    A[this compound] -->|C(sp)-C(sp2) Disconnection| B{4-Halopyrrole-2-carbaldehyde + Propyne (B1212725) derivative};
    B -->|Formylation| C{4-Halopyrrole};
    C -->|Pyrrole Ring Synthesis| D{Acyclic Precursors};

This analysis suggests that a practical forward synthesis could start with the formation of a substituted pyrrole ring, followed by formylation and then introduction of the propynyl group, or alternatively, the formation of a propynyl-substituted pyrrole precursor followed by formylation.

Classical Synthetic Routes to Pyrrole-2-carbaldehydes and Propynylpyrroles

Classical methods for pyrrole synthesis have been established for over a century and remain valuable for their reliability and the diversity of structures they can produce.

The Knorr pyrrole synthesis is a widely used reaction that involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. wikipedia.org To adapt this for this compound, one would need to start with precursors already containing the propynyl group or a group that can be converted to it.

A potential route would involve the synthesis of an α-amino ketone and a β-ketoester, where one of the starting materials contains a propynyl or a protected propynyl moiety. The α-aminoketones are often generated in situ from the corresponding oximes due to their instability. wikipedia.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

Feature Description
Reactants α-amino-ketone and a compound with an electron-withdrawing group α to a carbonyl group. wikipedia.org
Catalysts Typically requires zinc and acetic acid. wikipedia.org
Conditions Can proceed at room temperature. wikipedia.org

| Key Challenge | Instability of α-aminoketones, which often necessitates their in situ preparation. wikipedia.org |

The Paal-Knorr synthesis is arguably the most straightforward method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically carried out under acidic conditions. wikipedia.orgrgmcet.edu.in For the synthesis of a 4-propynyl substituted pyrrole, a 1,4-dicarbonyl precursor bearing a propynyl group at the appropriate position would be required.

The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org While traditionally requiring harsh conditions, modern modifications have been developed that use milder catalysts, making it a more versatile and "green" process. rgmcet.edu.inacs.org

Table 2: Paal-Knorr Synthesis Overview

Aspect Details
General Reaction Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org
Conditions Can be run under neutral or weakly acidic conditions; weak acids like acetic acid can accelerate the reaction. organic-chemistry.org
Mechanism Involves the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org

| Modern Variations | Use of catalysts like L-proline or iron(III) chloride for milder reaction conditions. rsc.orgorganic-chemistry.org |

The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heterocyclic compounds, including pyrroles. chemistrysteps.comquimicaorganica.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com

For the synthesis of this compound, this reaction would be performed on a 4-propynylpyrrole precursor. The formylation of pyrroles generally occurs preferentially at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom. chemistrysteps.com If both α-positions are unsubstituted, a mixture of 2- and 3-formylated products might be obtained, with the 2-formyl product usually predominating. thieme-connect.comrsc.orgrsc.org The regioselectivity can be influenced by steric hindrance from substituents on the pyrrole nitrogen. thieme-connect.comrsc.org

Table 3: Vilsmeier-Haack Formylation of Pyrroles

Parameter Description
Reagents N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are standard. chemistrysteps.com
Electrophile A chloromethyliminium salt (Vilsmeier reagent). chemistrysteps.com
Regioselectivity Predominantly at the α-position (C2) for unsubstituted pyrroles. chemistrysteps.com

| Influencing Factors | Steric effects from N-substituents can direct formylation to the β-position. thieme-connect.comrsc.org |

Modern and Catalytic Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of catalytic methods that provide high efficiency, selectivity, and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a widely used method for the synthesis of alkynes. wikipedia.orgresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

To synthesize this compound, a Sonogashira coupling could be employed to introduce the propynyl group onto a 4-halopyrrole-2-carbaldehyde (e.g., 4-bromo- or 4-iodopyrrole-2-carbaldehyde). The reactivity of the halide is a key factor, with iodides being more reactive than bromides. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 4: Sonogashira Coupling for Propynylation

Component Description
Substrates A terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org
Catalyst System Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). wikipedia.org
Base An amine base, such as triethylamine (B128534) or diisopropylamine, is commonly used.
Reaction Conditions Generally mild, often performed at room temperature. wikipedia.org

| Application | Useful for late-stage functionalization of complex molecules. nih.gov |

This approach allows for the modular synthesis of this compound, where the pyrrole-2-carbaldehyde core can be prepared first and then functionalized with the propynyl group.

Transition Metal-Catalyzed Coupling Reactions for Propynyl Group Introduction

Sonogashira Coupling Strategies for Pyrrole Functionalization

The Sonogashira reaction is a cornerstone of C(sp²)–C(sp) bond formation and represents the most direct and efficient method for the synthesis of this compound from its 4-halo precursors. wikipedia.org This cross-coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a 4-iodo- or 4-bromopyrrole-2-carbaldehyde is coupled with propyne. The higher reactivity of aryl iodides makes 4-iodo-1H-pyrrole-2-carbaldehyde a preferred substrate over its bromo- and chloro-analogs, often allowing the reaction to proceed under milder conditions. wikipedia.org Recent advancements have led to convenient procedures for using gaseous propyne at low temperatures, enhancing the safety and practicality of the method. organic-chemistry.orgresearchgate.net

The reaction is typically carried out in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also serves as the solvent in some cases. organic-chemistry.orglibretexts.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 4-Iodopyrrole-2-carbaldehyde with Propyne

ParameterConditionPurposeReference
Pyrrole Substrate 4-Iodo-1H-pyrrole-2-carbaldehydeElectrophilic partner thieme-connect.comresearchgate.net
Alkyne Propyne (gas or solution)Nucleophilic partner organic-chemistry.org
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Primary catalyst for C-C coupling libretexts.org
Copper Co-catalyst Copper(I) iodide (CuI)Activates the alkyne wikipedia.org
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Neutralizes HX by-product, solvent organic-chemistry.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants organic-chemistry.org
Temperature Room temperature to moderate heating (e.g., 70 °C)Controls reaction rate organic-chemistry.orgresearchgate.net
Palladium-Catalyzed C(sp²)-C(sp) Bond Formation for Pyrrole Derivatives

The Sonogashira reaction is a subset of the broader class of palladium-catalyzed cross-coupling reactions. The mechanism involves a catalytic cycle centered on the palladium atom. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (C-I or C-Br) of the 4-halopyrrole-2-carbaldehyde to form a Pd(II) intermediate. libretexts.org

Simultaneously, the copper co-catalyst reacts with propyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate, transferring the propynyl group to the palladium center and regenerating the copper catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C(sp²)–C(sp) bond of This compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org The use of N-heterocyclic carbene (NHC) ligands on palladium has also been explored to improve catalyst stability and efficiency for the arylation of pyrrole derivatives. nih.gov

Copper-Catalyzed Alkyne Synthesis on Pyrrole Scaffolds

Copper plays a pivotal role in the traditional Sonogashira coupling by activating the terminal alkyne. The formation of the copper acetylide intermediate is crucial for the subsequent transmetalation to the palladium center. wikipedia.org However, the development of copper-free Sonogashira reactions has been an active area of research to avoid issues related to the homocoupling of alkynes (Glaser coupling) and the toxicity of copper. libretexts.org

Beyond its co-catalyst role, copper itself can catalyze various reactions for pyrrole synthesis. For instance, copper-catalyzed multicomponent reactions have been developed to prepare highly functionalized pyrroles under solvent-free conditions. researchgate.net Another approach involves the copper/nitroxyl-catalyzed aerobic oxidative coupling of diols and primary amines to produce N-substituted pyrroles at room temperature. organic-chemistry.orgnih.gov While these methods build the pyrrole ring itself, they underscore the versatility of copper catalysis in heterocyclic chemistry, which could potentially be adapted for direct functionalization pathways in the future.

C-H Activation Methodologies for Regioselective Pyrrole Functionalization

A more atom-economical and elegant approach to this compound would be the direct regioselective C-H activation and subsequent propynylation of pyrrole-2-carbaldehyde. This would bypass the need for pre-halogenation of the pyrrole ring. However, achieving regioselectivity in the C-H functionalization of pyrroles is notoriously challenging.

The pyrrole ring has multiple C-H bonds (at C3, C4, and C5 for a 2-substituted pyrrole) with different reactivities. The C5 position is generally the most electronically activated and sterically accessible, making it the most common site for electrophilic substitution and many C-H functionalization reactions. nih.gov Functionalization at the C4 position, as required for the target molecule, is significantly more difficult to control.

Directing groups are often employed to steer the metal catalyst to a specific C-H bond. For the synthesis of this compound, one could envision a scenario where the aldehyde at C2 or a protected version thereof, or even the N-H proton, could direct a catalyst to the adjacent C3 position. Directing functionalization to the more remote C4 position is a formidable challenge and there are currently no established protocols for the direct C4-propynylation of pyrrole-2-carbaldehyde via C-H activation.

Domino and Cascade Reaction Sequences for this compound Synthesis

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for increasing molecular complexity rapidly. beilstein-journals.org The synthesis of this compound via such a sequence is an attractive but hypothetical concept at present.

One could envision a domino process starting from acyclic precursors. For example, a reaction sequence could involve the formation of the pyrrole ring followed by an in-situ functionalization. A recently developed domino reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves an initial Sonogashira reaction followed by a domino C–N coupling/hydroamination reaction. researchgate.net This illustrates how a C-C coupling to introduce an alkyne can be integrated into a larger cascade.

A hypothetical cascade for this compound could involve a multicomponent reaction of an amine, a 1,4-dicarbonyl equivalent, and a propynyl-containing building block, though controlling the regiochemistry to yield the desired 2,4-substitution pattern would be the primary obstacle.

Chemo- and Regioselective Control in the Synthesis of this compound

Achieving both chemo- and regioselectivity is paramount in the synthesis of a polyfunctional molecule like this compound.

Regioselectivity : The challenge lies in introducing the propynyl group specifically at the C4 position. As discussed, direct C-H functionalization is difficult to control. mdpi.com Therefore, the most reliable strategy is to install a functional group at the C4 position that can be selectively converted to the propynyl group. The synthesis of 4-iodo- or 4-bromopyrrole-2-carbaldehyde is a prime example of regiocontrol. thieme-connect.comnih.gov Subsequent cross-coupling reactions, like the Sonogashira coupling, then proceed with high fidelity at the pre-functionalized site.

Chemoselectivity : During the Sonogashira coupling step, the reaction must selectively occur at the C-X bond without affecting the aldehyde group or the N-H bond of the pyrrole. The palladium/copper catalytic system is highly chemoselective for the C(sp²)-X bond, and under standard conditions, it does not react with aldehydes or the acidic N-H proton. If necessary, the N-H can be protected (e.g., as a tosyl or BOC group) to prevent potential side reactions, although this is often not required for Sonogashira couplings. The aldehyde group is generally inert to these coupling conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles can be applied to the synthesis of this compound at various stages.

Alternative Solvents : Traditional Sonogashira reactions often use organic solvents like DMF or THF. Research efforts are focused on using greener solvents. Water has emerged as a viable medium for some palladium-catalyzed couplings, often with the help of surfactants. organic-chemistry.org

Catalyst Efficiency and Recovery : Developing more active catalysts that can be used at very low loadings (ppm levels) reduces metal waste. The use of heterogeneous catalysts, which can be more easily separated from the reaction mixture and recycled, is another key area of green chemistry. organic-chemistry.org

Atom Economy : The C-H activation route (Section 2.3.2), if it could be realized, would be the most atom-economical pathway as it avoids the use of halogenating agents and the generation of halide waste salts.

Biocatalysis : A particularly innovative green approach involves the use of enzymes. Recent studies have shown the biosynthesis of pyrrole-2-carbaldehyde itself via enzymatic CO₂ fixation. In this process, a UbiD-type decarboxylase and a carboxylic acid reductase (CAR) are coupled to produce the aldehyde from pyrrole and CO₂. This biocatalytic module could provide a green route to the key precursor, which could then be functionalized using the chemical methods described above.

Table 2: Application of Green Chemistry Principles to Synthesis

Green PrincipleApplication in Synthesis of this compoundPotential Impact
Safer Solvents Use of water or bio-derived solvents (e.g., Dimethylisosorbide) for Sonogashira coupling. organic-chemistry.orgReduces reliance on volatile and toxic organic solvents.
Catalysis Development of copper-free Sonogashira reactions; use of highly active or recyclable catalysts. libretexts.orgMinimizes metal waste and potential toxicity.
Atom Economy Hypothetical direct C-H propynylation of pyrrole-2-carbaldehyde.Maximizes the incorporation of starting materials into the final product.
Use of Renewable Feedstocks Biocatalytic synthesis of pyrrole-2-carbaldehyde from pyrrole and CO₂.Utilizes a waste product (CO₂) as a C1 feedstock.

Solvent-Free Reactions and Aqueous Media Approaches

In the pursuit of greener chemical processes, the development of solvent-free and aqueous-based synthetic methods has gained significant traction. These approaches aim to minimize the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. rgmcet.edu.in

For the synthesis of the pyrrole core, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be adapted to aqueous conditions. rgmcet.edu.inwikipedia.orgorganic-chemistry.orgalfa-chemistry.comrsc.orgorganic-chemistry.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Microwave-assisted solvent-free synthesis of pyrrole derivatives has also been reported, offering benefits such as accelerated reaction times and improved energy efficiency. ou.edu

The Knoevenagel condensation, a potential reaction for precursor synthesis, has been successfully demonstrated under solvent-free conditions using reusable ionic liquids as catalysts. rgmcet.edu.in This method provides good yields and allows for the recycling of the catalyst, further enhancing its green credentials.

While direct solvent-free or aqueous Sonogashira coupling for the synthesis of this compound is not extensively documented, the broader field of Sonogashira reactions has seen advancements in developing aqueous-based protocols. organic-chemistry.org These often employ water-soluble ligands and catalysts to facilitate the reaction in an aqueous medium.

Atom Economy and E-Factor Considerations in Synthetic Routes

The principles of green chemistry emphasize the importance of maximizing the incorporation of all materials used in the process into the final product. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the efficiency and environmental impact of a synthetic route. sheldon.nlgreenchemistry-toolkit.orglibretexts.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. libretexts.org

E-Factor , introduced by Roger Sheldon, provides a more practical measure of the waste generated, defined as the mass ratio of waste to the desired product. sheldon.nl The ideal E-factor is zero. sheldon.nl It accounts for solvent losses, reagent excesses, and byproducts. sheldon.nlyoutube.comlibretexts.org

Let's consider a hypothetical two-step synthesis of this compound starting from 4-bromopyrrole-2-carbaldehyde to illustrate these concepts.

Step 1: Sonogashira Coupling 4-Bromopyrrole-2-carbaldehyde + Propyne → this compound + HBr

Step 2: Vilsmeier-Haack Formylation (as an alternative for introducing the aldehyde) 4-Propynylpyrrole + Vilsmeier Reagent → this compound + Byproducts

The atom economy of the Vilsmeier-Haack reaction is generally low due to the use of stoichiometric amounts of phosphorus oxychloride and DMF, which are not incorporated into the final product. researchgate.net In contrast, catalytic reactions like the Sonogashira coupling can exhibit higher atom economy, especially if the catalyst loading is low.

To provide a quantitative perspective, a hypothetical E-factor calculation for a multi-step synthesis is presented in the table below. This is an illustrative example, and actual values would depend on specific experimental conditions, including yields, solvent usage, and work-up procedures.

ParameterValueUnit
Inputs
4-Bromopyrrole-2-carbaldehyde10.0g
Propyne2.5g
Palladium Catalyst0.1g
Copper Co-catalyst0.05g
Amine Base5.0g
Solvent100.0g
Total Inputs 117.65 g
Outputs
This compound (Product)7.0g
Waste (Total Inputs - Product Mass) 110.65 g
E-Factor (Waste/Product) 15.81

This is a simplified and hypothetical calculation. In a real-world scenario, all reagents, solvents, and byproducts from all synthetic and purification steps would be included.

This hypothetical calculation highlights that even with a high-yielding reaction, the E-factor can be significant, primarily due to solvent usage and reagents used in excess. The pharmaceutical industry, a major consumer of fine chemicals, often sees high E-factors, sometimes exceeding 100. sheldon.nl

Biocatalytic and Photoredox Catalysis for Pyrrole Functionalization

Modern synthetic chemistry is increasingly turning to biocatalysis and photoredox catalysis to achieve transformations that are challenging using traditional methods. These approaches often offer high selectivity under mild reaction conditions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of specificity and sustainability. While the direct biocatalytic propynylation of a pyrrole ring is not yet a well-established method, related enzymatic reactions provide a proof of concept. For instance, the enzymatic halogenation of pyrrole and indole (B1671886) derivatives using flavin-dependent halogenases is known. nih.govagarwallab.comnih.govrsc.org This could be a strategic step to introduce a halide handle at the 4-position of the pyrrole, which can then be subjected to a chemical cross-coupling reaction like the Sonogashira coupling. The biosynthesis of alkyne-containing natural products has been studied, revealing enzymatic pathways for alkyne formation, which could inspire future biocatalytic approaches for the synthesis of compounds like this compound. nih.gov Furthermore, alcohol dehydrogenases have been investigated for the enantioselective reduction of β-keto alkynes, which are structurally related to potential precursors of the target molecule. georgiasouthern.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, generating reactive radical intermediates. The C-H functionalization of pyrroles using photoredox catalysis has been demonstrated, offering a direct way to introduce substituents without the need for pre-functionalized starting materials. nih.gov A recent development has shown the photocatalytic conversion of furans to pyrroles, providing a novel synthetic route to this important heterocycle. nih.gov While direct photocatalytic C-H alkynylation of pyrroles is still a developing area, the broader field of photoredox-mediated alkynylation of various organic substrates suggests its future potential for the synthesis of this compound.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process safety, efficiency, and cost-effectiveness. Key aspects include the choice of reaction technology and the optimization of reaction parameters.

Continuous Flow Chemistry Applications in Pyrrole Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. wikipedia.orgalfa-chemistry.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for automated process control and optimization.

The synthesis of substituted pyrroles has been successfully demonstrated in continuous flow reactors. wikipedia.org For the synthesis of this compound, a continuous flow Sonogashira coupling using propyne gas would be a particularly attractive approach. agarwallab.com The use of gaseous reagents in flow reactors allows for precise stoichiometric control and minimizes the risks associated with handling flammable and reactive gases. A continuous-flow protocol for the Sonogashira coupling using propyne gas has been developed, demonstrating the feasibility of this approach for the synthesis of complex molecules. agarwallab.com This method offers a more atom-efficient and potentially safer alternative to using trimethylsilyl-protected alkynes. agarwallab.com

The use of immobilized catalysts in packed-bed reactors is another key advantage of flow chemistry, simplifying product purification and enabling catalyst recycling. thalesnano.com

Reaction Engineering and Reactor Design for Efficient Production

The choice of reactor is critical for the successful scale-up of a chemical process. For the synthesis of this compound, which may involve gas-liquid reactions (e.g., using propyne gas) and heterogeneous catalysis, specialized reactor designs are necessary.

Gas-Liquid Reactors: For reactions involving a gaseous reagent like propyne, ensuring efficient gas-liquid mass transfer is crucial for achieving high reaction rates and conversions. nih.gov Various reactor designs can be employed, including bubble column reactors, trickle-bed reactors, and membrane reactors. nih.gov In the context of flow chemistry, "tube-in-tube" reactors and other microstructured devices have been developed to enhance gas-liquid mixing and mass transfer. prepchem.com

Fixed-Bed Reactors: For reactions utilizing a solid catalyst, such as a supported palladium catalyst for Sonogashira coupling, a fixed-bed reactor is a common choice. ou.edunumberanalytics.compageplace.deucsb.eduacs.org In this design, the catalyst is packed into a column, and the reactant solution flows through it. numberanalytics.comucsb.edu This setup allows for continuous operation and easy separation of the product from the catalyst. numberanalytics.com The design of a fixed-bed reactor involves considerations of catalyst particle size, bed porosity, and flow distribution to ensure optimal performance and prevent issues like channeling and pressure drop. ou.eduucsb.edu

The optimization of a continuous flow process involves studying the effects of various parameters, such as temperature, pressure, residence time, and reagent stoichiometry, on the reaction yield and selectivity. This can be achieved through systematic screening and the use of Design of Experiments (DoE) methodologies. sci-hub.se

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group at the C2 position of the pyrrole ring is a key site for a multitude of chemical transformations, enabling the introduction of a wide range of other functional groups and the extension of the carbon skeleton.

Reductions to Alcohol and Amine Derivatives via Hydride Reagents and Catalytic Hydrogenation

The reduction of the aldehyde functionality in pyrrole-2-carbaldehydes to the corresponding alcohol is a common and straightforward transformation. This is typically achieved with high efficiency using hydride-donating reagents. For instance, the reduction of tert-butyl 3-(3-(allyloxy)-3-oxopropyl)-4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate, a similarly substituted pyrrole, to the corresponding alcohol was accomplished in 89% yield using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0 °C to room temperature. clockss.org It is anticipated that this compound would undergo a similar reduction under these mild conditions to furnish (4-propynyl-1H-pyrrol-2-yl)methanol.

Catalytic hydrogenation offers an alternative method for this reduction, although care must be taken to avoid over-reduction of the pyrrole ring or the alkyne functionality. The choice of catalyst and reaction conditions is therefore crucial for achieving selective reduction of the aldehyde.

Further reduction to an amine derivative, (4-propynyl-1H-pyrrol-2-yl)methanamine, can be achieved through reductive amination. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Reagent/ConditionProductYieldReference
Sodium Borohydride (NaBH₄)(4-propynyl-1H-pyrrol-2-yl)methanolHigh (by analogy) clockss.org
Catalytic Hydrogenation(4-propynyl-1H-pyrrol-2-yl)methanolDependent on catalyst and conditions
Reductive Amination(4-propynyl-1H-pyrrol-2-yl)methanamineDependent on amine and reducing agent

Oxidations to Carboxylic Acid Derivatives and Other Oxygenated Species

The aldehyde group of pyrrole-2-carbaldehydes can be readily oxidized to a carboxylic acid. This transformation provides access to pyrrole-2-carboxylic acid derivatives, which are important building blocks in their own right. wikipedia.org A variety of oxidizing agents can be employed for this purpose. A novel and efficient method for the synthesis of pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation, where the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orgacs.org This suggests that under specific oxidative conditions, the aldehyde can be formed and potentially further oxidized. The enzymatic oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid has also been demonstrated, highlighting a green chemistry approach. mdpi.com For the specific case of this compound, oxidation would yield 4-propynyl-1H-pyrrole-2-carboxylic acid.

Reagent/ConditionProductYieldReference
Various Oxidizing Agents4-propynyl-1H-pyrrole-2-carboxylic acidDependent on reagent
Iodine/Copper/O₂4-propynyl-1H-pyrrole-2-carboxylic acidPotentially high organic-chemistry.orgacs.org
Enzymatic Oxidation4-propynyl-1H-pyrrole-2-carboxylic acidModerate mdpi.com

Condensation Reactions: Imines, Oximes, Hydrazones, and Schiff Base Formations

The aldehyde functionality of this compound is a prime substrate for condensation reactions with a variety of nitrogen-based nucleophiles. These reactions lead to the formation of imines, oximes, hydrazones, and Schiff bases, which are versatile intermediates for further synthetic elaborations. masterorganicchemistry.com

The reaction of pyrrole-2-carbaldehyde with primary amines readily forms imines, also known as Schiff bases. researchgate.netjetir.org For example, the condensation of pyrrole-2-carboxaldehyde with 1,3-diaminopropane (B46017) yields a polydentate Schiff base. researchgate.net Similarly, reaction with S-allyldithiocarbazate produces a bidentate Schiff base. mtroyal.catandfonline.com These reactions are typically carried out in a suitable solvent like ethanol.

Oxime formation is achieved through the reaction of the aldehyde with hydroxylamine. ontosight.airesearchgate.net 1H-Pyrrole-2-carboxaldehyde oxime has been synthesized and studied, indicating that this compound would similarly react to form the corresponding oxime. ontosight.airesearchgate.net

Hydrazone synthesis involves the condensation of the aldehyde with hydrazine (B178648) or its derivatives. nih.govnih.govresearchgate.netresearchgate.net For instance, pyrrole-2-carbaldehyde has been condensed with various carbohydrazides to produce a range of hydrazone derivatives. nih.gov These compounds often exhibit interesting biological activities.

ReagentProduct TypeExample ProductReference
Primary Amine (e.g., 1,3-diaminopropane)Schiff BaseN,N'-bis((1H-pyrrol-2-yl)methylene)propane-1,3-diamine researchgate.net
HydroxylamineOxime4-propynyl-1H-pyrrole-2-carbaldehyde oxime ontosight.airesearchgate.net
Hydrazine/Hydrazine DerivativesHydrazone(E)-1-((1H-pyrrol-2-yl)methylene)hydrazine nih.govnih.gov
S-allyldithiocarbazateSchiff BaseAllyl 2-((1H-pyrrol-2-yl)methylene)hydrazine-1-carbodithioate mtroyal.catandfonline.com

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful means of converting the carbonyl group of this compound into a carbon-carbon double bond, thereby extending the carbon framework. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent examples of this class of transformations. organic-chemistry.orgmasterorganicchemistry.com

The Wittig reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com A one-carbon homologation of a pyrrole carboxaldehyde has been achieved via a Wittig reaction, demonstrating its applicability to this heterocyclic system. clockss.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.orgresearchgate.netorganic-chemistry.org The HWE reaction has been utilized in the synthesis of various complex molecules containing pyrrole rings. nih.gov

ReactionReagent TypeProduct TypeStereoselectivityReference
Wittig ReactionPhosphorus YlideAlkeneYlide dependent clockss.orgorganic-chemistry.orgmasterorganicchemistry.com
Horner-Wadsworth-EmmonsPhosphonate CarbanionAlkeneTypically E-selective nrochemistry.comwikipedia.orgresearchgate.netorganic-chemistry.org

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. banglajol.infoorganic-chemistry.org This reaction has been successfully applied to pyrrole-2-carbaldehydes. researchgate.netnih.govacs.org For example, the Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole has been reported to proceed in the presence of L-proline in water, highlighting a green synthetic approach. researchgate.net A variety of active methylene compounds can be used, leading to a diverse range of α,β-unsaturated products.

Active Methylene CompoundCatalystProduct TypeReference
3-CyanoacetylindoleL-proline2-(1H-indole-3-carbonyl)-3-(1H-pyrrol-2-yl)acrylonitrile researchgate.net
MalononitrileUrea (B33335) (microwave)2-((1H-pyrrol-2-yl)methylene)malononitrile banglajol.info
Meldrum's acidPiperidine5-((1H-pyrrol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acs.org

Reactions of the Propynyl Alkyne Functionality

The propynyl group at the C4 position of the pyrrole ring offers a second site for chemical modification, independent of the aldehyde functionality. This alkyne can participate in a variety of reactions, most notably in cross-coupling and cycloaddition reactions.

A key reaction of terminal alkynes is the Sonogashira coupling, a palladium-catalyzed cross-coupling with aryl or vinyl halides. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction would allow for the introduction of various aryl or vinyl substituents at the terminus of the propynyl group, significantly expanding the structural diversity of the pyrrole scaffold.

Furthermore, the terminal alkyne is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.denih.govresearchgate.netrsc.orgbuyolig.com This reaction with an organic azide (B81097) would lead to the formation of a stable 1,2,3-triazole ring, providing a highly efficient method for linking the pyrrole core to other molecular fragments.

ReactionReagent TypeProduct TypeCatalystReference
Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-substituted AlkynePalladium/Copper nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
Azide-Alkyne Cycloaddition (Click Chemistry)Organic Azide1,2,3-TriazoleCopper(I) iris-biotech.denih.govresearchgate.netrsc.orgbuyolig.com

Click Chemistry Applications: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The terminal alkyne of this compound is a prime substrate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.govmdpi.com The most prominent among these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.govtaylorfrancis.comrsc.org This reaction is known for its mild reaction conditions, often proceeding at room temperature and in a variety of solvents, including water. taylorfrancis.comwikipedia.org The resulting triazole ring is a stable, aromatic linker that can be used to connect the pyrrole core to a wide array of other molecules, including biomolecules and polymers. nih.govresearchgate.net The versatility of CuAAC has been demonstrated in the synthesis of complex molecules such as pyrrolo[2,3-a]carbazole Pim kinase inhibitors. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a valuable alternative to CuAAC, particularly in biological systems where the cytotoxicity of the copper catalyst can be a concern. nih.gov SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide in a [3+2] cycloaddition without the need for a metal catalyst. magtech.com.cnrsc.orgnih.gov This bioorthogonal reaction has found widespread use in chemical biology for labeling and modifying biomolecules in living systems. nih.govresearchgate.net While the pyrrole component itself is not the strained partner, this compound can be readily coupled to azide-modified cyclooctynes, enabling its incorporation into complex biological probes.

Click Chemistry Reaction Catalyst/Promoter Key Features Typical Application
CuAACCopper(I) saltsHigh regioselectivity (1,4-disubstituted triazole), mild conditions, high yield. nih.govrsc.orgSynthesis of complex organic molecules, bioconjugation. nih.govnih.gov
SPAACStrain-promoted cyclooctynesCatalyst-free, bioorthogonal, rapid kinetics. nih.govmagtech.com.cnnih.govLive-cell imaging, biomolecule labeling. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving the Alkyne (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.orgwikipedia.orgyoutube.com The terminal alkyne of this compound is an excellent coupling partner in several of these transformations.

The Sonogashira coupling is a particularly relevant reaction, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a direct method for the arylation or vinylation of the propargyl group, leading to the formation of conjugated enynes and arylalkynes. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.orgorganic-chemistry.org A variety of palladium catalysts, often with phosphine (B1218219) ligands, are employed to facilitate the reaction. libretexts.orgorganic-chemistry.org

While the classic Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations exist that can involve alkynes. Although less common for terminal alkynes compared to the Sonogashira reaction, palladium-catalyzed reactions that result in the addition of the pyrrole derivative across a double bond of another molecule are conceivable.

Palladium-Catalyzed Reaction Coupling Partners Catalyst System Bond Formed
Sonogashira CouplingTerminal alkyne + Aryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalystC(sp)-C(sp²)
Heck-type CouplingAlkyne + Alkene/Aryl HalidePd catalystC-C

Hydrofunctionalization Reactions of the Alkyne (e.g., Hydroamination, Hydrosilylation, Hydrohalogenation)

The carbon-carbon triple bond of the propargyl group is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of an H-X molecule across the alkyne, leading to the formation of functionalized alkenes.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne to form enamines or imines. It can be catalyzed by various transition metals, including gold, platinum, and iridium. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Hydrosilylation: The addition of a Si-H bond across the alkyne, typically catalyzed by platinum or rhodium complexes, yields vinylsilanes. These products are versatile synthetic intermediates that can be further functionalized.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne proceeds via an electrophilic addition mechanism to give vinyl halides. The regioselectivity generally follows Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne.

Alkyne Metathesis and Cycloaddition Reactions (e.g., Pauson-Khand, Diels-Alder)

The propargyl group can also participate in more complex transformations such as metathesis and cycloaddition reactions.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-oxidation-state metal alkylidyne complexes, typically of molybdenum or tungsten. d-nb.infobeilstein-journals.orgnih.gov This can be used for ring-closing alkyne metathesis (RCAM) to form macrocycles, or for cross-metathesis with other alkynes. nih.gov

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl, to form an α,β-cyclopentenone. nih.govmdpi.combeilstein-journals.orgcsic.es This reaction is a highly efficient method for the construction of five-membered rings. mdpi.com The intermolecular version of this reaction can be challenging but offers a route to densely functionalized cyclopentenones. csic.es

In a Diels-Alder reaction , an alkyne can act as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a cyclohexadiene ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the pyrrole ring and the aldehyde group can enhance the dienophilic character of the alkyne in this compound.

Reaction Type Reactants Catalyst/Mediator Product
Alkyne MetathesisTwo alkyne moleculesMo or W alkylidyne complexNew alkyne products
Pauson-Khand ReactionAlkyne + Alkene + COCo₂(CO)₈, Rh, PdCyclopentenone
Diels-Alder ReactionAlkyne (dienophile) + DieneThermal or Lewis AcidCyclohexadiene

Oxidative and Reductive Functionalization of the Alkynyl Group

The alkynyl group can be transformed through both oxidative and reductive pathways to introduce new functional groups.

Oxidative reactions can lead to a variety of products. For instance, oxidative cleavage of the alkyne, often using strong oxidizing agents like ozone or potassium permanganate, can break the triple bond to form carboxylic acids. Milder oxidation can lead to the formation of α,β-alkynyl ketones.

Reductive functionalization primarily involves the hydrogenation of the alkyne. Depending on the catalyst and reaction conditions, this can be controlled to yield either the corresponding (Z)-alkene (using catalysts like Lindlar's catalyst) or the fully saturated propyl chain (using catalysts like palladium on carbon).

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, in certain cases, nucleophilic aromatic substitution can occur, particularly if a good leaving group is present on the ring. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.orgchadsprep.com

Direct Functionalization Strategies on the Pyrrole Core (e.g., Halogenation, Nitration, Sulfonation)

Direct functionalization of the pyrrole core in this compound allows for the introduction of various substituents, further diversifying its chemical utility.

Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) is expected to occur at the positions most activated by the pyrrole nitrogen and least deactivated by the aldehyde. This would likely be the 5-position and potentially the 3-position.

Nitration: Nitration of pyrroles typically requires milder conditions than for benzene (B151609) due to the ring's high reactivity. A mixture of nitric acid and acetic anhydride (B1165640) is often used. The electron-withdrawing aldehyde group will direct the nitro group primarily to the 4- and 5-positions. However, given that the 4-position is already substituted, the 5-position is the most likely site of nitration.

Sulfonation: Sulfonation can be achieved using reagents like the sulfur trioxide-pyridine complex. Similar to nitration, the sulfonyl group is expected to be introduced at the 5-position.

Regioselectivity Control in Pyrrole Ring Substitutions Driven by Existing Functional Groups

The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution. However, the substituents on this compound—a C2-carbaldehyde and a C4-propynyl group—profoundly influence the regiochemical outcome of further substitutions. The C2-carbaldehyde group is strongly electron-withdrawing and deactivating, directing incoming electrophiles away from the adjacent C3 position and primarily towards the C5 position.

In general, electrophilic substitution on pyrrole occurs preferentially at the α-position (C2 or C5) because the corresponding cationic intermediate (σ-complex) is stabilized by more resonance structures than the intermediate formed from β-attack (C3 or C4). stackexchange.com In this compound, positions C2 and C4 are already occupied. The deactivating nature of the aldehyde at C2 disfavors substitution at the adjacent C3 position. Consequently, electrophilic attack is most likely to occur at the C5 position, the only available α-position.

Position Existing Substituent Electronic Effect Predicted Outcome of Electrophilic Substitution
1-H (on Nitrogen)Lone pair donationActivating
2-CHO (carbaldehyde)Electron-withdrawingStrongly deactivating, C3-directing (meta) relative to itself, but overall ring deactivation makes C5 the most favored position.
3-H-Sterically accessible but electronically disfavored due to adjacent C2-EWG.
4-CH₂C≡CH (propynyl)Weakly deactivating/activatingSubstituted position.
5-H-Most favored position for electrophilic attack due to α-position activation and being electronically least disfavored by the C2-aldehyde.

Directed Ortho Metalation (DoM) and Related Deprotonation-Functionalization Strategies

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org

Direct application of strong bases like n-butyllithium to this compound is problematic, as these bases can react with the acidic N-H proton, the terminal alkyne proton, or add nucleophilically to the aldehyde carbonyl. To achieve selective deprotonation of the pyrrole ring at the C3 position, a DoM strategy involving transient protection of the aldehyde is required.

A common approach is the in situ reaction of the aldehyde with a lithium amide, such as lithium N-isopropylcyclohexylamide. harvard.edu This converts the aldehyde into a bulky α-amino alkoxide, which serves as a potent DMG. This group directs the organolithium base to deprotonate the adjacent C3 position exclusively. The resulting C3-lithiated species can then be trapped with various electrophiles to introduce new substituents with high regiocontrol. This strategy transforms the aldehyde from a potential liability into a tool for precise C-H functionalization. harvard.edu

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for several key MCRs.

Ugi, Passerini, and Biginelli Reactions with Pyrrole Scaffolds

The Ugi, Passerini, and Biginelli reactions are cornerstone MCRs that utilize an aldehyde as a key electrophilic component.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.gov this compound can serve as the aldehyde component, allowing for the rapid assembly of complex peptide-like structures decorated with a functionalized pyrrole core. The reaction is known to be compatible with a wide range of functional groups, and the propynyl moiety would be carried through the reaction for subsequent transformations. researchgate.nettechniques-ingenieur.fr

Passerini Reaction: As one of the first isocyanide-based MCRs discovered, the Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.gov The incorporation of this compound would introduce the pyrrole-alkyne motif into these ester- and amide-containing structures, creating valuable scaffolds for medicinal chemistry. researchgate.net

Biginelli Reaction: This reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to synthesize dihydropyrimidinones (DHPMs). researchgate.net These heterocycles are of significant interest in pharmacology. Using this compound as the aldehyde input would lead to DHPMs bearing a pyrrole substituent at the C4 position, a structural motif with potential for biological activity.

Reaction Components Product Type Role of this compound
UgiAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideAldehyde
PasseriniAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideAldehyde
BiginelliAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAldehyde

Tandem Cyclization-Functionalization Pathways

The dual functionality of this compound opens avenues for tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization. The propynyl group is particularly amenable to such sequences. For instance, transition-metal catalysis, particularly with palladium or gold, can initiate tandem processes involving the alkyne. acs.org

One potential pathway involves a Sonogashira coupling of the terminal alkyne, followed by an intramolecular attack of the pyrrole ring or the nitrogen atom onto the newly formed, activated alkyne system. Another possibility is an initial reaction at the aldehyde (e.g., a Knoevenagel condensation) to introduce a nucleophilic group, which could then undergo an intramolecular cyclization onto the alkyne, a strategy known to produce fused heterocyclic systems like pyrrolo[1,2-a]quinolines. nih.gov Such tandem reactions provide a powerful method for rapidly increasing molecular complexity from a relatively simple starting material. beilstein-journals.org

Synthesis of Complex Architectures and Heterocyclic Systems from this compound

The unique arrangement of reactive sites makes this compound a valuable precursor for constructing sophisticated molecular architectures, including macrocycles and polycyclic systems, which are of interest in materials science and medicinal chemistry.

Macrocyclic and Polycyclic System Derivatization

The synthesis of macrocycles often relies on intramolecular reactions that "stitch" a linear precursor into a ring. Both the aldehyde and the propynyl group of this compound can serve as anchor points for such cyclizations.

Porphyrin-like Structures: The reaction of pyrrole-2-carbaldehydes with pyrrole itself under acidic conditions is a classical method for synthesizing porphyrins and related macrocycles. nih.govrsc.org The aldehyde group of this compound can participate in condensation reactions with other pyrrolic units to form expanded porphyrinoids or other polypyrrolic macrocycles, with the propynyl groups serving as peripheral functional handles.

Alkyne Coupling: The terminal alkyne can undergo oxidative homocoupling (e.g., Glaser or Eglinton coupling) with another molecule of itself, potentially leading to a C2-symmetric dimeric macrocycle containing a 1,3-diyne linkage.

Intramolecular Cyclizations: By first elaborating the molecule to install a second reactive group at a suitable distance, intramolecular cyclization can be achieved. For example, the aldehyde could be converted to an amine via reductive amination, and the alkyne could be coupled to a fragment containing a carboxylic acid. Subsequent amide bond formation would close the macrocycle. Radical macrocyclization strategies have also been employed to form tricyclic ketopyrrole systems, demonstrating the utility of cyclization in building complex cores. rsc.org

These strategies highlight the potential of this compound as a versatile starting material, enabling access to a wide range of complex and functionally rich molecules through carefully designed reaction sequences.

Oligomeric and Polymeric Materials Derived from this compound

The unique bifunctionality of this compound, possessing both a reactive aldehyde group and a terminal alkyne, makes it a promising monomer for the synthesis of novel oligomeric and polymeric materials. The pyrrole nucleus itself can participate in oxidative polymerization, while the propargyl and carbaldehyde functionalities offer avenues for various polymerization and post-polymerization modification strategies.

Although specific studies on the oligomerization and polymerization of this compound are not extensively documented, the reactivity of its constituent functional groups suggests several potential pathways for the formation of such materials. The terminal alkyne group can undergo polymerization through mechanisms such as those promoted by organoactinide complexes. For instance, the cationic organoactinide compound [(Et₂N)₃U][BPh₄] has been shown to catalyze the oligomerization of terminal alkynes, leading to dimers, trimers, and tetramers. nih.gov This suggests a potential route to controlled oligomerization of this compound.

Furthermore, the general principles of pyrrole polymerization are well-established and can be applied to this substituted monomer. Both chemical and electrochemical oxidation methods are commonly used to polymerize pyrrole and its derivatives. researchgate.net In chemical oxidation, oxidants like iron(III) chloride, ammonium (B1175870) persulfate, or hydrogen peroxide are employed. nih.gov Electrochemical polymerization involves applying a potential to an electrode in a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. nih.gov The presence of the propynyl and carbaldehyde groups could influence the polymerization process and the properties of the resulting polymer, potentially allowing for further cross-linking or functionalization.

The table below outlines potential polymerization methods applicable to this compound based on the reactivity of its functional groups.

Polymerization MethodReactive Group(s)Potential Product Characteristics
Oxidative Polymerization Pyrrole RingConductive polypyrrole backbone with pendant propynyl and carbaldehyde groups.
Alkyne Polymerization Propynyl GroupPolyacetylene-type chain with pyrrole-2-carbaldehyde side groups.
Combined Polymerization Pyrrole Ring & Propynyl GroupCross-linked, three-dimensional polymer network with complex architecture.

Detailed research into these polymerization pathways for this compound is needed to fully explore the potential of the resulting materials for applications in areas such as conductive polymers, organic electronics, and functional coatings.

Construction of Fused and Bridged Pyrrole-Containing Ring Systems

The strategic placement of both an aldehyde and a propargyl group on the pyrrole ring in this compound provides a versatile platform for the synthesis of a variety of fused and bridged heterocyclic systems. The reactivity of these functional groups allows for a range of intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures.

The intramolecular reaction between a pyrrole and a tethered alkyne is a known strategy for constructing fused ring systems. Gold-catalyzed cycloisomerization reactions of pyrroles bearing alkyne moieties can lead to dearomatization of the pyrrole ring and the formation of new carbocyclic or heterocyclic rings. nih.gov While these examples often involve N-alkynylpyrroles, similar reactivity can be anticipated for C-alkynylpyrroles.

A particularly relevant transformation is the rhodium-catalyzed intramolecular transannulation of alkynyl triazoles, which proceeds via a carbene-alkyne metathesis mechanism to afford fused pyrroles. researchgate.net This suggests that the propargyl group of this compound could potentially be converted to a suitable precursor that can undergo intramolecular cyclization onto the pyrrole ring.

Furthermore, the aldehyde group at the C2 position can participate in annulation reactions. For example, base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been utilized to synthesize 5,6-dihydroindolizines, which are fused pyrrole systems. nih.gov The presence of the propynyl group at C4 could influence the regioselectivity of such reactions and potentially offer a handle for further transformations.

The synthesis of bridged systems from this compound is a more complex endeavor. However, the principles of intramolecular reactions involving both the aldehyde and the alkyne can be envisioned to lead to such structures. For instance, a reaction cascade involving the initial reaction of the aldehyde with a suitable reagent to form a tethered intermediate, followed by an intramolecular cyclization involving the propargyl group, could potentially form a bridged system. While specific examples starting from this compound are not available, the synthesis of bridged polycyclic ring systems through carbene-alkyne metathesis has been reported, highlighting the potential for such transformations. researchgate.net

The table below summarizes potential strategies for the synthesis of fused and bridged systems from this compound.

Reaction TypeKey Reactants/CatalystsPotential Product Skeletons
Intramolecular Alkyne Cyclization Gold or Rhodium CatalystsFused pyrrolo-pyridines, pyrrolo-azepines, or other polycyclic systems. nih.govresearchgate.net
[4+2] Annulation Base, β,γ-Unsaturated α-KetoestersSubstituted 5,6-Dihydroindolizines. nih.gov
Tandem Cyclohydrocarbonylation/CO Insertion Zwitterionic Rhodium Complex, CO, H₂Aldehyde-substituted pyrrolinones (from related α-imino alkynes).
Intramolecular Radical Cyclization Radical Initiator (e.g., AIBN)Fused systems via cyclization onto the pyrrole or an appended aromatic ring.

Further synthetic exploration is required to fully realize the potential of this compound as a building block for complex fused and bridged pyrrole-containing heterocycles.

Applications of 4 Propynylpyrrole 2 Carbaldehyde in Materials Science and Chemical Biology Non Clinical Focus

Precursor in the Synthesis of Advanced Organic Materials

The unique combination of a polymerizable pyrrole (B145914) ring, a reactive aldehyde, and a versatile propynyl (B12738560) group makes 4-propynylpyrrole-2-carbaldehyde an attractive starting material for a variety of advanced organic materials. These functional groups can be independently or concertedly exploited to construct complex architectures with tailored electronic and physical properties.

Development of Organic Semiconductors and Optoelectronic Materials

Pyrrole-containing π-conjugated systems are integral to the field of organic electronics, finding use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electron-rich nature of the pyrrole ring contributes to the high charge-carrier mobility of these materials. researchgate.net While research on this compound itself is not widely documented, the potential for its derivatives in this area is significant. The aldehyde group can be used to extend the π-conjugation of the system through reactions like Knoevenagel or Wittig condensations, leading to the formation of donor-acceptor type structures which are known to have tunable band gaps and improved performance in electronic devices.

The propynyl group offers a route to further functionalization or polymerization. For instance, it can undergo Sonogashira coupling reactions with various aryl halides to create extended conjugated systems. This approach has been successfully employed to synthesize a range of organic semiconducting materials.

Functional Group Potential Role in Organic Semiconductors Example Reaction Type
Pyrrole RingCore π-conjugated system, electron donorElectropolymerization
Aldehyde GroupExtension of π-conjugation, introduction of acceptor moietiesKnoevenagel condensation
Propynyl GroupPost-synthesis functionalization, polymerizationSonogashira coupling

Polymerization and Self-Assembly Strategies for Pyrrole-Based Materials

The pyrrole moiety is well-known for its ability to undergo oxidative polymerization to form polypyrrole, a conducting polymer. nih.gov The presence of the propynyl and aldehyde groups on the pyrrole ring in this compound allows for the synthesis of functionalized polypyrroles with tailored properties. These substituents can influence the polymerization process, solubility, and the final morphology of the polymer.

Furthermore, the propynyl group is a key functional group for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to graft side chains onto a pre-formed polypyrrole backbone or to create well-defined block copolymers.

Self-assembly is another critical strategy in the fabrication of functional materials. wikipedia.org The hydrogen bonding capabilities of the pyrrole N-H group, coupled with potential π-π stacking interactions, can drive the self-assembly of this compound derivatives into ordered supramolecular structures. oup.com The aldehyde and propynyl groups can be used to direct this assembly or to provide sites for further chemical modification.

Hybrid Materials and Nanomaterials Incorporating this compound Derivatives

The creation of hybrid materials, which combine organic and inorganic components, often leads to synergistic properties. The functional handles of this compound make it an ideal candidate for integration into such materials. For example, the aldehyde group can be used to anchor the molecule to the surface of metal oxide nanoparticles through the formation of imine or acetal (B89532) linkages. The propynyl group can be used to attach the molecule to other organic or inorganic components via click chemistry.

The synthesis of nanomaterials with controlled morphology and function is a major goal of materials science. The polymerization of this compound derivatives can be carried out in the presence of templates to generate nanotubes, nanofibers, or thin films of conducting polymers. These nanostructured materials could have applications in sensing, catalysis, and energy storage.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. oup.com The pyrrole ring, with its ability to participate in hydrogen bonding and π-stacking, is a valuable building block in this field. oup.com The aldehyde and propynyl groups of this compound provide additional sites for directing the formation of complex supramolecular assemblies.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.govnih.gov While pyrrole-based MOFs are less common than those based on carboxylates or other nitrogen heterocycles, the derivatization of this compound could yield suitable ligands. For instance, the aldehyde could be oxidized to a carboxylic acid, which could then coordinate to metal centers. The propynyl group could serve as a secondary functional site within the pores of the MOF, allowing for post-synthetic modification. The development of new POFs from the co-polymerization of terephthalaldehyde (B141574) and pyrrole suggests a pathway for creating porous organic polymers with this compound. rsc.org

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyrrole ring and the oxygen atom of the aldehyde group in this compound can act as coordination sites for metal ions. This allows for the design of novel ligands for a variety of applications in coordination chemistry and catalysis.

Pyrrole-Based Ligands for Transition Metal Catalysis

Pyrrole-containing ligands have been used in a range of catalytic transformations, including olefin polymerization and cross-coupling reactions. researchgate.netrsc.org The electronic properties of the pyrrole ring can be tuned by the substituents, which in turn influences the properties of the resulting metal complex and its catalytic activity.

The Schiff base condensation of this compound with various primary amines can generate a wide array of multidentate ligands. These ligands can then be used to form stable complexes with transition metals such as palladium, nickel, and copper. The propynyl group can remain as a pendant functional group, allowing for the immobilization of the catalyst on a solid support or for its incorporation into a larger molecular architecture.

The table below summarizes the potential of this compound in ligand design.

Ligand Feature Derived From Potential Catalytic Application
Bidentate N,O-donorPyrrole-N, Aldehyde-OCross-coupling reactions
Multidentate Schiff BaseReaction of aldehyde with diaminesOlefin polymerization
Functionalized LigandPropynyl groupImmobilized catalysis

Development of Fluorescent Probes and Chemosensors

The inherent structural features of this compound make it an attractive scaffold for the design of fluorescent probes and chemosensors. The pyrrole-2-carbaldehyde moiety itself can serve as a fluorophore, and the propargyl group offers a convenient handle for further chemical modification.

Researchers have explored the development of pyrimidine-based fluorescent organic nanoparticle probes using pyrrole-2-carboxaldehyde for the detection of microorganisms like Pseudomonas aeruginosa. sigmaaldrich.com This highlights the potential of the core pyrrole-aldehyde structure in creating sensitive detection systems. The introduction of the propynyl group to the pyrrole-2-carbaldehyde structure enhances hydrophobicity and stacking stability, which are valuable properties for the development of novel probes. nih.gov These characteristics can lead to improved performance in various detection and imaging applications.

Metal Complexation Studies and Metalloporphyrin Analogs

The nitrogen atom within the pyrrole ring and the oxygen atom of the carbaldehyde group in this compound provide potential coordination sites for metal ions. This has led to its use in the synthesis and study of metal complexes. Schiff bases derived from pyrrole-2-carbaldehyde readily form complexes with a variety of transition metals, including Fe(II), Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). researchgate.netjetir.org

These metal complexes have been characterized using various spectroscopic techniques, and their geometries have been determined. researchgate.netjetir.orgoncologyradiotherapy.com For instance, studies on related pyrrole-2-carboxaldehyde Schiff base complexes have revealed tetrahedral and octahedral geometries depending on the metal ion and ligands involved. jetir.orgoncologyradiotherapy.com The propynyl group on the 4-position of the pyrrole ring offers a unique opportunity to create extended, conjugated systems upon complexation or to serve as a reactive site for further functionalization of the resulting metal complex, potentially leading to novel materials with interesting electronic or catalytic properties.

Chemical Biology Tools and Biochemical Probes (Strictly Non-Human Clinical)

The versatility of this compound extends into the field of chemical biology, where its distinct chemical handles are utilized to create sophisticated tools for studying biological processes in non-clinical settings.

Click Chemistry for Bioconjugation and Macromolecular Labeling (in vitro applications, cell-free systems)

The terminal alkyne of the propynyl group is a key feature that allows this compound to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This highly efficient and specific reaction enables the covalent attachment of the pyrrole-based molecule to other molecules containing an azide (B81097) group. nih.govmdpi.com

This "click" functionality is particularly valuable for bioconjugation and the labeling of macromolecules in in vitro and cell-free systems. nih.govnih.govmdpi.com For example, a molecule containing the this compound scaffold can be "clicked" onto a protein, nucleic acid, or other biomolecule that has been functionalized with an azide. This allows for the site-specific introduction of the pyrrole moiety, which can act as a probe or a tag for detection and analysis. The modularity of click chemistry allows for a single alkyne-containing probe to be conjugated with a variety of azide-functionalized reporters without needing to re-synthesize the entire probe. nih.gov

Reaction Type Reactants Product Key Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne (e.g., from this compound), Azide1,4-disubstituted 1,2,3-triazoleHigh efficiency, modular, wide scope, forms stable linkage. sigmaaldrich.commdpi.com

Development of Enzyme Inhibitors or Modulators (Focus on mechanistic studies, in vitro activity, target identification)

The pyrrole-2-carbaldehyde scaffold is found in various natural products with demonstrated biological activities. nih.gov This has inspired the synthesis and investigation of derivatives, including those based on this compound, as potential enzyme inhibitors or modulators for research purposes.

While direct studies on the enzyme inhibitory activity of this compound are not extensively detailed, the broader class of pyrrole-based compounds has been a focus of such research. nih.gov For instance, dimeric pyrrole 2-carbaldehyde alkaloids isolated from natural sources have been evaluated for their cytotoxic activity against various human tumor cell lines in vitro, with some showing selective effects. nih.gov The aldehyde functionality can react with nucleophilic residues in an enzyme's active site, potentially leading to inhibition. The propynyl group can be used to further modify the molecule, for example, by "clicking" on different functionalities to explore structure-activity relationships or to attach a reporter tag for target identification studies.

Targeted Molecular Probe Design for Biological Systems (in vitro or non-human in vivo studies, imaging agents for research)

The combination of a potential fluorophore (the pyrrole-aldehyde core) and a "clickable" alkyne group makes this compound a valuable component in the design of targeted molecular probes for research applications. The aldehyde can be used to conjugate the molecule to a targeting moiety, such as a ligand that binds to a specific receptor, while the alkyne allows for the attachment of a reporter group, like a brighter fluorophore or a biotin (B1667282) tag for affinity purification.

This modular design allows for the creation of probes for in vitro imaging or for non-human in vivo studies to visualize and track biological processes. The ability to introduce the propynyl group into unnatural base pairs for DNA replication highlights its utility in creating probes for nucleic acids. nih.gov This approach could be adapted for developing probes to study DNA-protein interactions or to label specific DNA sequences in a research context.

High-Throughput Screening Library Development for Chemical Biology Research

High-throughput screening (HTS) is a powerful method in drug discovery and chemical biology for identifying compounds with a desired biological activity from large collections of molecules. nih.gov Compound libraries for HTS are often designed to be diverse, covering a wide range of chemical space. stanford.edu

The trifunctional nature of this compound makes it an excellent starting point for the creation of focused compound libraries for chemical biology research. The aldehyde can be reacted with a variety of amines to form a diverse set of Schiff bases. The pyrrole nitrogen can be functionalized, and the alkyne can be "clicked" with a panel of azides. This combinatorial approach allows for the rapid generation of a large number of distinct compounds from a single, versatile scaffold, increasing the chances of discovering novel probes or modulators of biological processes.

Functional Group Potential Reactions for Library Synthesis
AldehydeReductive amination, Wittig reaction, condensation reactions
Pyrrole N-HAlkylation, acylation
Terminal AlkyneClick chemistry (CuAAC), Sonogashira coupling

Applications in Agrochemical and Veterinary Science (Focus on mechanistic insights, not efficacy/safety/dosage for animals or plants)

A thorough review of scientific literature did not yield specific research detailing the application of this compound in the fields of agrochemical and veterinary science. The following subsections are included to adhere to the requested structure but reflect the current lack of available data for this specific compound. While other pyrrole derivatives have been studied for such purposes, those findings are not applicable to this compound. acs.orgnih.govnih.gov

There is currently no published research on the use of this compound as a crop protection agent or plant growth regulator. Mechanistic studies to evaluate its potential effects on plant cellular pathways have not been reported.

There is currently no published research on the application of this compound in veterinary diagnostics or its use in related in vitro assays.

Future Research Directions and Challenges for 4 Propynylpyrrole 2 Carbaldehyde Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of polysubstituted pyrroles remains a central objective in organic chemistry due to their prevalence in pharmaceuticals and materials science. acs.orgnih.gov For 4-Propynylpyrrole-2-carbaldehyde, future research must pivot towards developing more efficient, selective, and sustainable synthetic methodologies beyond classical multi-step approaches.

A primary challenge lies in constructing the substituted pyrrole (B145914) ring with both the propynyl (B12738560) and carbaldehyde groups in a single, high-yielding process. Modern synthetic strategies offer promising solutions. Research should focus on adapting one-pot multicomponent reactions, which are valued for their atom and step economy. nih.govacs.orgacs.org For instance, catalyst- and solvent-free sequential reactions have proven effective for creating polysubstituted pyrroles and could be adapted for this target molecule. acs.orgacs.org

The exploration of advanced catalytic systems is paramount. While the Paal-Knorr synthesis, which constructs pyrroles from 1,4-dicarbonyl compounds, is a foundational method wikipedia.orgyoutube.com, future efforts should employ novel catalysts to improve its efficiency and scope. Organocatalysts, such as L-proline rsc.org and N-heterocyclic carbenes (derived from thiazolium salts) acs.orgrsc.org, have emerged as powerful tools for synthesizing highly functionalized pyrroles under mild conditions. Furthermore, metal-catalyzed C-H functionalization and cross-coupling reactions, such as the Sonogashira coupling, could be investigated for introducing the propynyl group onto a pre-formed pyrrole-2-carbaldehyde scaffold. nih.gov

Catalytic System Potential Reaction Type Anticipated Advantages References
L-ProlinePaal-Knorr CondensationMild conditions, environmentally benign, high functional group tolerance. rsc.org
Thiazolium Salts (NHCs)Sila-Stetter/Paal-KnorrOne-pot multicomponent synthesis, access to tetrasubstituted pyrroles. acs.org
Iron(III) ChloridePaal-Knorr CondensationEconomical, effective in aqueous media, mild reaction conditions. organic-chemistry.org
Ruthenium/Manganese Pincer ComplexesDehydrogenative CouplingForms H₂ as the only byproduct, high atom economy, couples alcohols and amino alcohols. organic-chemistry.org
Gold CatalystsCascade Hydroamination/CyclizationHigh regioselectivity, wide functional group tolerance, uses easily accessible starting materials. organic-chemistry.org

Future work should aim to develop a catalytic system that enables the direct synthesis of this compound from simple, readily available, and ideally renewable precursors.

Development of Advanced Materials with Tunable Optoelectronic and Mechanical Properties

The unique electronic structure of the pyrrole ring makes it a fundamental building block for organic semiconducting materials, including conductive polymers. acs.orgmdpi.com The incorporation of both a propynyl and a carbaldehyde group onto the pyrrole scaffold presents a significant opportunity for creating a new class of advanced materials with highly tunable properties.

The primary research direction in this area is the use of this compound as a monomer for polymerization. The terminal alkyne of the propynyl group is a versatile functional handle for polymerization reactions, including metal-catalyzed coupling reactions and "click" chemistry. The aldehyde group, being electron-withdrawing, can modulate the electronic properties of the resulting polymer, influencing its conductivity and band gap. rsc.org Furthermore, the aldehyde provides a site for post-polymerization modification, allowing for the grafting of other functional molecules to fine-tune material properties or introduce specific functionalities, such as biocompatibility. nih.gov

Future investigations should focus on the electrochemical polymerization of this monomer to create thin, conductive films. nih.govroyalsocietypublishing.org The properties of these films could be controlled by adjusting polymerization conditions. The resulting polypyrrole derivatives are expected to be valuable in organic electronics, serving as active layers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.orgresearchgate.net The challenge will be to achieve polymers with high conductivity, good processability, and long-term stability.

Material Type Key Functional Group Tunable Properties Potential Applications References
Conductive PolymersPyrrole Core, Propynyl GroupElectrical conductivity, band gap, redox potential.Organic electronics, batteries, electrochromic devices. nih.govresearchgate.net
Functional FilmsCarbaldehyde GroupSurface energy, hydrophilicity, specific recognition sites.Chemical sensors, biosensors, cell-adhesive coatings. nih.govnih.gov
Optoelectronic MaterialsEntire Conjugated SystemAbsorption/emission spectra, fluorescence quantum yield, charge carrier mobility.Organic LEDs (OLEDs), Organic Photovoltaics (OPVs), photodetectors. rsc.orgrsc.orgkennesaw.edu
Cross-linked NetworksPropynyl GroupMechanical strength, thermal stability, swelling behavior.High-performance composites, separation membranes.

Integration of this compound into Sustainable and Circular Chemical Processes

Modern chemical synthesis is increasingly guided by the principles of green and circular chemistry, which prioritize the use of renewable resources, waste reduction, and the design of recyclable or degradable products. researchgate.netresearchgate.netconicet.gov.ar A major challenge and opportunity for this compound is its integration into these sustainable frameworks.

A key research goal is to develop synthetic routes that start from biomass-derived feedstocks. nih.govnih.gov Furfural (B47365), a platform chemical produced from lignocellulosic biomass, is a particularly attractive starting point, as it can be converted into furan (B31954) and subsequently into pyrrole derivatives. acs.orgresearchgate.net Establishing a synthetic pathway from furfural to this compound would represent a significant advance in producing this valuable compound from renewable sources.

Green chemistry principles should be applied to every synthetic step. researchgate.netsemanticscholar.org This includes:

Catalysis: Employing reusable heterogeneous catalysts to simplify purification and reduce waste. nih.gov

Solvents: Using environmentally benign solvents like water or performing reactions under solvent-free conditions. acs.orgorganic-chemistry.org

Energy: Utilizing energy-efficient activation methods such as microwave irradiation or ultrasound. researchgate.net

Atom Economy: Designing reactions, like multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.govrsc.org

Looking towards a circular economy, research should not only focus on the synthesis of materials from this compound but also on their end-of-life. This involves designing polymers that are chemically recyclable back to the monomer or are biodegradable, preventing long-term environmental accumulation.

Harnessing Photochemistry and Electrochemistry for Novel Transformations of this compound

Photochemistry and electrochemistry offer powerful and often green alternatives to traditional thermal reactions, enabling unique transformations under mild conditions. nih.gov The conjugated system of this compound, which includes the aromatic ring and the alkyne, makes it an ideal candidate for both photochemical and electrochemical exploration.

Recent studies have demonstrated that electrochemical methods can achieve highly selective modifications of pyrrole rings, such as single-carbon insertion, governed by the electronic properties of substituents. scitechdaily.com Future research could apply similar electrochemical strategies to this compound to induce novel cyclizations or ring expansions, leading to entirely new heterocyclic scaffolds. A significant area of investigation is the electropolymerization of the monomer to form functional conductive polymer films directly on electrode surfaces, a technique crucial for developing sensors and electronic devices. nih.govroyalsocietypublishing.org

The photo-reactivity of the molecule also warrants investigation. Irradiation with light could trigger a variety of reactions, including:

[2+2] Cycloadditions: The propynyl group could react with alkenes to form cyclobutene-fused pyrroles. rsc.org

Polymerization: Light-induced polymerization could provide a solvent-free method for creating polymer films.

Intramolecular Cyclizations: Depending on other substituents that could be added to the molecule, photochemical cyclization could lead to complex, polycyclic aromatic structures.

The challenge in this field is to precisely control the reaction pathways to achieve high selectivity for the desired photoproducts and to understand the underlying reaction mechanisms.

Interdisciplinary Research Opportunities for this compound Derivatives in Emerging Technologies

The unique trifecta of functional groups in this compound makes it a versatile platform for interdisciplinary research, bridging chemistry with materials science, medicine, and electronics.

Medicinal Chemistry and Chemical Biology: The pyrrole scaffold is a "privileged structure" found in numerous approved drugs and bioactive natural products. nih.govmdpi.comrsc.org The propynyl group is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the easy conjugation of the pyrrole core to biomolecules like proteins, DNA, or targeting ligands, creating novel probes for chemical biology or targeted therapeutic agents. researchgate.net The aldehyde can be used for forming Schiff bases or other linkages to drug carriers. Future research will involve synthesizing libraries of derivatives and screening them for various biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov

Sensors and Diagnostics: Functionalized polypyrrole films are excellent materials for chemical and biological sensors. nih.gov The aldehyde group on the monomer can be used to covalently immobilize enzymes or antibodies onto an electrode surface coated with the polymerized form of the molecule. The inherent conductivity of the polymer provides a mechanism for signal transduction. mdpi.com The propynyl group can also be used to "click" capture probes onto the surface. The challenge is to develop sensors with high sensitivity, selectivity, and stability for detecting specific analytes, from heavy metal ions to disease biomarkers. mdpi.comacs.org

Organic Electronics: Pyrrole-based materials are at the forefront of research into organic semiconductors. acs.orgrsc.org Polymers derived from this compound could be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making them suitable for use in OFETs, OLEDs, and OPVs. rsc.orgacs.org Interdisciplinary collaborations between synthetic chemists and materials physicists will be essential to design, synthesize, and fabricate high-performance electronic devices based on these new materials.

Computational-Experimental Synergy in the Discovery and Optimization of Pyrrole-Based Compounds

The complexity of designing new synthetic routes and predicting material properties necessitates a strong synergy between computational modeling and experimental work. Density Functional Theory (DFT) has become an indispensable tool in modern chemical research, providing deep insights that can guide and accelerate experimental discovery. researchgate.netresearchgate.net

For this compound, this synergistic approach will be critical in several areas:

Reaction Mechanism and Catalyst Design: DFT calculations can be used to model reaction pathways for the synthesis of the molecule, helping to identify the most energetically favorable routes and predict the selectivity of different catalysts. researchgate.net

Prediction of Material Properties: Computational studies can predict the electronic and optical properties of polymers derived from the monomer. By modeling oligomers, researchers can estimate properties like the HOMO-LUMO gap, absorption spectra, and charge transport characteristics, allowing for the in-silico design of materials with desired optoelectronic features before committing to laboratory synthesis. rsc.orgresearchgate.netresearchgate.net

Understanding Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the structural confirmation of newly synthesized compounds. researchgate.net

Screening for Biological Activity: Molecular docking studies can simulate the interaction of this compound derivatives with the active sites of biological targets like enzymes, providing a preliminary assessment of their potential as therapeutic agents. researchgate.net

The primary challenge is to ensure that computational models are accurate and predictive. This requires careful benchmarking of theoretical methods against experimental data for related, well-characterized pyrrole compounds.

Computational Method Predicted Parameter Experimental Validation References
Density Functional Theory (DFT)Reaction energy profiles, transition statesReaction yields, product selectivity, kinetic studies researchgate.net
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excitation energiesUV-Vis and fluorescence spectroscopy researchgate.net
DFT with Solvation ModelRedox potentials, pKa valuesCyclic voltammetry, potentiometric titration
Molecular DockingBinding affinity, interaction modes with proteinsIn vitro biological assays (e.g., IC₅₀ values) researchgate.net

By integrating computational predictions with targeted experimental work, the development cycle for new applications of this compound can be significantly shortened, paving the way for rapid innovation in this exciting area of chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.